molecular formula C15H12Cl2N6S B11055856 3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11055856
M. Wt: 379.3 g/mol
InChI Key: SUXGLIHASIZFEG-UHFFFAOYSA-N
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Description

3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrazolyl group, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. The synthetic route often starts with the preparation of the intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include dichlorobenzene, ethylmethylpyrazole, and various catalysts. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique structural features and diverse applications. Similar compounds include:

    3-(2,5-dichlorophenyl)-1-methyl-1-phenylurea: Known for its use in early discovery research.

    1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Used in various research applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.

Properties

Molecular Formula

C15H12Cl2N6S

Molecular Weight

379.3 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12Cl2N6S/c1-3-22-8(2)6-12(20-22)14-21-23-13(18-19-15(23)24-14)10-7-9(16)4-5-11(10)17/h4-7H,3H2,1-2H3

InChI Key

SUXGLIHASIZFEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl)C

Origin of Product

United States

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